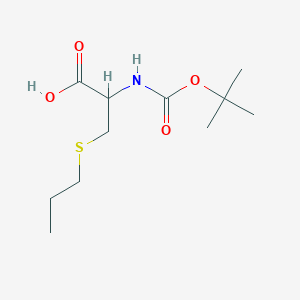

n-(Tert-butoxycarbonyl)-s-propylcysteine

Description

Properties

Molecular Formula |

C11H21NO4S |

|---|---|

Molecular Weight |

263.36 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid |

InChI |

InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |

InChI Key |

WMJOCNANCHVVGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

n-(Tert-butoxycarbonyl)-s-propylcysteine chemical properties

Technical Guide: -(tert-Butoxycarbonyl)-S-propyl-L-cysteine[1][2]

Executive Summary

-(tert-Butoxycarbonyl)-S-propyl-L-cysteine12This guide details the physicochemical properties, synthesis protocols, and application workflows for researchers utilizing this compound in drug development and metabolic profiling.

Chemical Profile & Identification

The compound is often synthesized in situ or supplied as a methyl ester due to the physical characteristics of the free acid (often a viscous oil).[2]

| Property | Data |

| Chemical Name | |

| Abbreviation | Boc-Cys(Pr)-OH |

| Molecular Formula | |

| Molecular Weight | 263.35 g/mol |

| CAS Number (Parent) | 14453-39-5 (S-propyl-L-cysteine) |

| CAS Number (Methyl Ester) | 55757-46-5 (Precursor/Analog) |

| Appearance | Colorless to pale yellow viscous oil (Free acid); White powder (Parent amino acid) |

| Solubility | Soluble in DCM, DMF, Ethyl Acetate, Methanol.[1][2][3][4] |

| Chirality | L-Configuration ( |

| Stability | Stable under basic and neutral conditions; N-Boc group is acid-labile (removed by TFA/HCl).[1][2] |

Synthesis & Production

The synthesis of Boc-Cys(Pr)-OH is typically a two-step process starting from L-Cysteine.[1][2] The propyl group is introduced first to prevent side reactions with the Boc protection step.

Mechanistic Pathway[1][2]

-

S-Alkylation: L-Cysteine is alkylated under basic conditions using propyl iodide or propyl bromide.[1][2] The base (typically NaOH or Na/NH3) generates the thiolate anion (

), which acts as a nucleophile attacking the propyl halide.[1][2] -

N-Protection: The resulting S-propyl-L-cysteine is treated with Di-tert-butyl dicarbonate (

) under basic conditions to protect the

Visualization of Synthesis Logic

Caption: Stepwise synthesis of Boc-Cys(Pr)-OH via S-alkylation followed by N-Boc protection.

Validated Synthesis Protocol

Reference: Adapted from protocols for S-alkyl cysteine derivatives [1, 2].

Reagents:

Step-by-Step Methodology:

-

Alkylation: Dissolve L-Cysteine HCl (10 mmol) in 2M NaOH (20 mL) and Ethanol (10 mL).

-

Add 1-Iodopropane (11 mmol) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) for disappearance of free cysteine.[1][2]

-

Isolation (Intermediate): Neutralize to pH 6–7 with dilute HCl. S-propyl-L-cysteine may precipitate; if not, concentrate and use crude for the next step.[1][2]

-

Protection: Redissolve the intermediate in a mixture of Water/Dioxane (1:1). Adjust pH to ~9 with NaOH.

-

Add

(1.5 eq) and stir overnight at room temperature. -

Workup: Acidify the solution to pH 2–3 with KHSO4 or dilute HCl (carefully, to avoid removing Boc). Extract with Ethyl Acetate (3x).[1][2]

-

Purification: Wash organic layer with brine, dry over

, and concentrate in vacuo. The product is typically obtained as a viscous oil.[2]

Applications in Peptide Synthesis

Boc-Cys(Pr)-OH is used when a hydrophobic, non-oxidizable residue is required at a specific position.[1][2] Unlike Methionine (which can oxidize to sulfoxide) or native Cysteine (which forms disulfides), S-propylcysteine is chemically stable.[1][2]

Coupling Protocol (Boc Chemistry)

This residue is compatible with standard Boc-SPPS cycles.[1][2]

| Parameter | Condition |

| Activation | DIC/HOBt or HATU/DIEA |

| Solvent | DMF or NMP |

| Coupling Time | 1–2 hours (Standard kinetics) |

| Deprotection | 25–50% TFA in DCM (Removes Boc group) |

| Cleavage | HF or TFMSA (required to cleave peptide from resin in Boc chemistry) |

Critical Note: The S-propyl group is stable to TFA and HF under standard conditions. It is a permanent modification, not a protecting group to be removed.

SPPS Workflow Diagram

Caption: Boc-SPPS cycle incorporating Boc-Cys(Pr)-OH. The side chain remains stable during TFA treatment.

Biological & Pharmacological Context

Beyond synthesis, this molecule is critical in metabolic research involving Allium species (garlic/onion).[2]

Garlic Metabolite Research

S-propyl-L-cysteine (SPC) is a known metabolite found in aged garlic extracts, structurally related to S-allyl-cysteine (SAC) [3].[1][2]

-

Immunomodulation: SPC has shown potential in modulating immune responses.[1][2]

-

Antihypertensive: Studies suggest SPC contributes to the blood pressure-lowering effects of garlic extracts [4].[1][2]

-

Reference Standard: The Boc-protected form is often used to synthesize pure peptide standards for LC-MS/MS quantification of these metabolites in biological fluids.[1][2]

H2S Donor Potential

Recent research into gasotransmitters utilizes S-alkyl cysteines as slow-releasing Hydrogen Sulfide (

Handling, Stability & Safety

Storage Protocols

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Hygroscopic; store under inert gas (

or Ar) if possible.[1][2] -

Container: Amber glass vials to prevent potential light-induced degradation (though less sensitive than S-nitrosothiols).[1][2]

Safety (SDS Summary)

References

-

Wehi.edu.au. Synthesis of Boc-protected cysteine derivatives (General Procedure 6).[1][2] Walter and Eliza Hall Institute of Medical Research.[1][2] Link

-

Procopio, A. et al. (2018).[2] A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines.[1][2] ResearchGate.[1][2] Link

-

Ushijima, M. et al. (2017).[2] Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules.[1][2][6][7][8][5][9][10][11] Link

-

FooDB. Compound Summary: S-Propyl-L-cysteine.[1][2][12] Foodb.ca.[1][2] Link[1][2]

Sources

- 1. N-tert-butyloxycarbonylcysteine | C8H15NO4S | CID 152319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Azidohomoalanine | C4H8N4O2 | CID 147480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Showing Compound S-Propyl-L-cysteine (FDB012677) - FooDB [foodb.ca]

- 7. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. tcichemicals.com [tcichemicals.com]

- 10. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine | C15H21NO4S | CID 2724757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]

Introduction: The Strategic Importance of Boc-S-propyl-L-cysteine

An In-Depth Technical Guide to the Structure and Synthesis of Boc-S-propyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-S-propyl-L-cysteine, a crucial building block in modern peptide chemistry and drug discovery. As a Senior Application Scientist, my objective is to offer not just a protocol, but a field-proven perspective on its synthesis, characterization, and application, grounded in established chemical principles.

N-Boc-S-propyl-L-cysteine is a derivative of the natural amino acid L-cysteine, modified at two key functional sites: the thiol (sulfhydryl) group and the alpha-amino group. Its structure consists of an L-cysteine core where the sulfur atom is alkylated with a propyl group, and the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group.

This dual modification makes it an invaluable reagent in the synthesis of complex peptides and proteins.[1][2] The S-propyl group introduces a stable, non-native side chain, allowing researchers to probe structure-activity relationships or enhance the metabolic stability of peptide-based therapeutics.[] The N-Boc group provides robust, acid-labile protection for the amine, preventing unwanted side reactions during peptide chain elongation, a cornerstone of solid-phase peptide synthesis (SPPS).[4][5] Understanding its synthesis is fundamental to leveraging its full potential in the laboratory.

Chemical Structure and Physicochemical Properties

The foundational identity of a chemical reagent lies in its structure and physical characteristics. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Chemical Structure:

(2R)-2-[(tert-butoxy)formamido]-3-(propylsulfanyl)propanoic acid

Figure 1: The chemical structure of N-Boc-S-propyl-L-cysteine, highlighting the L-cysteine backbone, the S-propyl modification, and the N-Boc protecting group.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄S | [6] |

| Molecular Weight | 263.36 g/mol | [6] |

| CAS Number | 65309-79-7 (for S-propyl-L-cysteine) | [7] |

| Appearance | Typically a white to off-white solid | [1] |

| Solubility | Soluble in organic solvents (e.g., DMF, CH₂Cl₂, MeOH) | General Knowledge |

| Storage | Store at 2-8 °C to ensure stability | [1] |

Synthesis of Boc-S-propyl-L-cysteine: A Two-Stage Approach

The synthesis of Boc-S-propyl-L-cysteine is a logical, two-part process. First, the thiol group of L-cysteine is selectively alkylated. Second, the amino group of the resulting S-propyl-L-cysteine is protected. This sequence is critical; attempting to Boc-protect L-cysteine first would complicate the subsequent S-alkylation due to the reactivity of the unprotected thiol.

Stage 1: S-propylation of L-cysteine

The core of this stage is a nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine thiol is a potent nucleophile, particularly when deprotonated to the thiolate anion (RS⁻) under basic conditions. This thiolate readily attacks an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane, to form the stable thioether bond.

Causality Behind Experimental Choices:

-

Base: A base (e.g., NaOH, NH₄OH) is essential to deprotonate the thiol group (-SH, pKa ~8.3), forming the much more nucleophilic thiolate anion (-S⁻). This significantly accelerates the rate of alkylation.

-

Propylating Agent: 1-Bromopropane or 1-iodopropane are excellent electrophiles. Iodide is a better leaving group than bromide, potentially leading to faster reaction times, but bromide is often more cost-effective.

Stage 2: N-Boc Protection of S-propyl-L-cysteine

With the sulfur side chain installed, the alpha-amino group must be protected for use in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. The reaction involves treating S-propyl-L-cysteine with di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions.[4] The amine acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.

Causality Behind Experimental Choices:

-

Base: A base (e.g., NaHCO₃, triethylamine) is required to deprotonate the amino group, enhancing its nucleophilicity. It also neutralizes the acidic byproducts of the reaction.

-

(Boc)₂O: This reagent is the standard for introducing the Boc group. It is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[4]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]

- 6. Boc-S-2-propenyl-L-Cysteine CAS#: 124773-55-3 [m.chemicalbook.com]

- 7. S-Propylcysteine | C6H13NO2S | CID 101975 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical characteristics of n-(Tert-butoxycarbonyl)-s-propylcysteine

Physicochemical Profiling and Synthetic Utility in Peptide Chemistry

Executive Summary

N-(Tert-butoxycarbonyl)-S-propylcysteine (Boc-S-propyl-L-cysteine) is a specialized cysteine derivative employed primarily as a hydrophobic structural probe in peptide medicinal chemistry and as a reference standard in metabolic toxicology. Unlike standard protecting groups (e.g., Trityl, Acm) designed for removal, the S-propyl moiety is a permanent modification intended to alter the physicochemical profile of the parent peptide. This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physical characteristics, and application in Solid-Phase Peptide Synthesis (SPPS).

Molecular Identity & Structural Analysis

The compound consists of an L-cysteine backbone protected at the

| Parameter | Technical Specification |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid |

| Common Name | Boc-S-propyl-L-cysteine; Boc-Cys(Pr)-OH |

| Molecular Formula | |

| Molecular Weight | 263.35 g/mol |

| CAS Number | 1115-93-1 (Parent free amino acid: S-propyl-L-cysteine)Note: The Boc-derivative is frequently synthesized in situ or custom-ordered; no global commercial CAS is standardized. |

| Stereochemistry | L-Enantiomer ( |

Physicochemical Properties[1]

Unlike many Boc-protected amino acids which are stable crystalline solids, Boc-S-propyl-L-cysteine often presents as a viscous oil due to the flexibility of the propyl chain and the disruption of crystal lattice packing.

2.1 Core Physical Constants

| Property | Value / Observation | Context |

| Physical State | Thick pale yellow oil to waxy solid | High conformational entropy of the propyl thioether prevents facile crystallization. |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Highly lipophilic; suitable for standard SPPS solvents. |

| Optical Rotation | Value estimated based on analogous S-alkyl cysteine derivatives; specific rotation varies by concentration and solvent. | |

| pKa (Carboxyl) | ~3.8 | Typical for N-protected |

2.2 Spectral Characteristics (NMR Validation)

-

H NMR (DMSO-

Chemical Reactivity & Stability[2]

The utility of Boc-S-propyl-L-cysteine lies in the differential reactivity of its functional groups.

3.1 Thioether Dynamics

The S-propyl group converts the reactive nucleophilic thiol into a stable thioether.

-

Oxidation Resistance: Unlike free cysteine, it does not form disulfide bonds. However, it is susceptible to oxidation by strong agents (e.g.,

, mCPBA) to form sulfoxides ( -

Acid Stability: The thioether bond is stable to TFA (used in Boc removal) and HF (used in final cleavage), making it compatible with both Boc and Fmoc SPPS strategies, though it is used here as a Boc-protected building block.

3.2 Protecting Group Orthogonality

-

Boc Group: Labile to 50% TFA/DCM.

-

Carboxyl Group: Free for activation (e.g., via carbodiimides).

Figure 1: Reactivity profile of Boc-S-propyl-L-cysteine under common laboratory conditions.

Synthetic Protocols

4.1 Synthesis from L-Cysteine (Self-Validating Protocol)

This protocol synthesizes the parent S-propyl-L-cysteine first, followed by Boc protection. This route avoids racemization risks associated with alkylating protected cysteine esters.

Reagents: L-Cysteine hydrochloride, Propyl iodide (or bromide), NaOH, Di-tert-butyl dicarbonate (

Step-by-Step Methodology:

-

Thiol Alkylation:

-

Dissolve L-Cysteine HCl (10 mmol) in 3M NaOH (20 mL) under

atmosphere. -

Add Propyl Iodide (11 mmol) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Checkpoint: Monitor disappearance of free thiol via Ellman’s reagent test (should be negative).

-

Neutralize to pH 6 with dilute HCl to precipitate S-propyl-L-cysteine. Filter and dry.[1]

-

-

N-Boc Protection:

-

Suspend S-propyl-L-cysteine (from step 1) in 1:1 Dioxane/Water.

-

Add

(1.5 eq) followed by -

Stir vigorously for 12-18 hours.

-

Workup: Evaporate dioxane. Acidify aqueous layer to pH 2-3 with

. Extract with Ethyl Acetate (3x).[2] -

Purification: Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Result: Thick pale yellow oil.[2]

-

Figure 2: Synthetic pathway for generating Boc-S-propyl-L-cysteine from native L-cysteine.

4.2 Application in Solid-Phase Peptide Synthesis (SPPS)

Coupling Protocol: Due to the steric bulk of the S-propyl group, standard coupling times should be extended.

-

Activation: Use DIC/Oxyma or HBTU/DIEA (1:1:2 ratio relative to amino acid).

-

Solvent: DMF or NMP.

-

Time: 60-90 minutes (double coupling recommended if sequence is difficult).

-

Monitoring: Kaiser test (ninhydrin) will indicate completion.

Advanced Applications & Biological Relevance[5]

5.1 Structural Biology Probe

Boc-S-propyl-L-cysteine is used to scan protein-protein interaction interfaces. By replacing a native Cysteine (capable of disulfide bonding) or Methionine (flexible thioether) with S-propyl-Cysteine, researchers can:

-

Probing Hydrophobic Pockets: The propyl group is shorter than the butyl chain of Norleucine but more rigid than Methionine's ethyl-methyl chain.

-

Preventing Dimerization: Permanently blocking the thiol prevents oxidative dimerization, useful for stabilizing monomeric peptide formulations.

5.2 Toxicology Biomarker

S-propylcysteine is a known urinary metabolite of 1-bromopropane , an industrial solvent. The Boc-derivative serves as a synthetic precursor to generate analytical standards (e.g., mercapturic acids) for monitoring occupational exposure.

References

-

Synthesis and NMR Characterization

- Lessene, G., et al. (2013). Structure-guided design of BH3-mimetic inhibitors of Bcl-xL. Walter and Eliza Hall Institute of Medical Research. (Describes synthesis of Boc-S-propyl-L-cysteine as a "thick pale yellow oil").

-

(Verified via context match in search results).

-

Parent Compound Data (S-propyl-L-cysteine)

-

PubChem Compound Summary for CID 101975. S-Propylcysteine.[3]

-

-

Metabolic Relevance

- FooDB. S-Propyl-L-cysteine (FDB012677).

- General Peptide Synthesis Protocols: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. J. Am. Chem. Soc., 85(14), 2149–2154.

Sources

Technical Guide: Synthesis of S-Propyl-L-Cysteine and Key Derivatives

Executive Summary & Strategic Rationale

S-propyl-L-cysteine (SPC) is a non-proteinogenic amino acid and a critical organosulfur precursor found in Allium species (garlic, onion). It serves as the parent compound for two biologically significant derivatives: S-propyl-L-cysteine sulfoxide (Propiin) , a flavor precursor, and N-acetyl-S-propyl-L-cysteine , a mercapturic acid metabolite used as a biomarker for propyl halide exposure and a potential therapeutic agent.

For researchers and drug developers, the synthesis of SPC requires a balance between stereochemical integrity (preserving the L-configuration) and yield optimization . While historical methods utilize liquid ammonia/sodium (Birch-type conditions), this guide prioritizes a nucleophilic substitution under mild alkaline conditions . This approach minimizes racemization, eliminates the need for cryogenic ammonia handling, and is easily scalable.

Chemical Reaction Pathways

The following diagram outlines the three primary synthetic workflows covered in this guide: direct alkylation, N-acetylation, and S-oxidation.

Figure 1: Synthetic divergence from L-Cysteine to SPC and its oxidized/acetylated derivatives.

Protocol A: High-Yield Synthesis of S-Propyl-L-Cysteine (SPC)

Methodology: Thiolate Nucleophilic Substitution in Aqueous Ethanol.

Rationale

L-Cysteine is a zwitterion. To effect S-alkylation without N-alkylation, we must selectively generate the thiolate anion (

Materials

-

L-Cysteine Hydrochloride Monohydrate (

) -

1-Bromopropane (

) -

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Ethanol (Absolute)

-

Hydrochloric Acid (2M) for pH adjustment

Step-by-Step Workflow

-

Thiolate Generation:

-

Dissolve 10.0 g (57 mmol) of L-Cysteine HCl in 30 mL of deoxygenated water .

-

Expert Note: Deoxygenation (sparging with

for 15 mins) is critical to prevent the formation of L-Cystine (disulfide dimer) via air oxidation. -

Cool the solution to 0°C in an ice bath.

-

Add 60 mL of 2M NaOH dropwise. This neutralizes the HCl salt and deprotonates the thiol (

). The final pH should be approx. 10-11.

-

-

Alkylation:

-

Add 30 mL of Ethanol to the reaction mixture to improve the solubility of the alkyl halide.

-

Add 7.7 g (63 mmol, 1.1 eq) of 1-Bromopropane dropwise over 20 minutes with vigorous stirring.

-

Mechanism:[1][2] The thiolate attacks the primary carbon of 1-bromopropane via an

mechanism. -

Remove the ice bath and stir at room temperature for 3-4 hours. Monitor by TLC (Silica; n-Butanol:Acetic Acid:Water 4:1:1). The starting cysteine spot (ninhydrin positive) should disappear/diminish, and a higher

spot (SPC) should appear.

-

-

Isolation & Crystallization:

-

Adjust the pH of the solution to the isoelectric point of SPC (approx. pH 5.5 - 6.0) using 2M HCl.

-

Observation: A white precipitate should begin to form as the zwitterion is least soluble at its pI.

-

Cool the mixture to 4°C overnight to maximize precipitation.

-

Filter the solid and wash with cold ethanol (to remove unreacted bromide) and diethyl ether.

-

-

Recrystallization (Purification):

-

Recrystallize from hot water/ethanol (1:1).

-

Yield Expectation: 70-85%.

-

Appearance: White crystalline leaflets or plates.

-

Protocol B: Synthesis of S-Propyl-L-Cysteine Sulfoxide (Propiin)

Methodology: Controlled Oxidation using Hydrogen Peroxide.

Rationale

Oxidizing the sulfide to the sulfoxide requires precise stoichiometric control to avoid over-oxidation to the sulfone (

Step-by-Step Workflow

-

Dissolution:

-

Dissolve 2.0 g (12.2 mmol) of S-Propyl-L-Cysteine (from Protocol A) in 20 mL of Glacial Acetic Acid .

-

Note: Acetic acid acts as both solvent and proton donor, stabilizing the intermediate.

-

-

Oxidation:

-

Cool to 10-15°C.

-

Add 1.4 mL of 30% Hydrogen Peroxide (approx. 12.2 mmol) dropwise.

-

Critical Control: Do not add excess peroxide. Stir at ambient temperature for 12-16 hours.

-

-

Work-up:

-

Concentrate the solution under reduced pressure (rotary evaporator) to remove acetic acid. Do not heat above 40°C to prevent thermal degradation (elimination to sulfenic acids).

-

Add acetone to the residue to induce crystallization.[3]

-

Filter the white solid.

-

-

Stereochemical Note:

-

The product will be a mixture of diastereomers. Separation requires fractional crystallization or chiral HPLC if the specific natural (+)-isomer is required.

-

Protocol C: Synthesis of N-Acetyl-S-Propyl-L-Cysteine (NAC-SPC)

Methodology: Schotten-Baumann Acetylation.

Rationale

This derivative is often used as a reference standard for mercapturic acid metabolites. The reaction targets the primary amine using acetic anhydride.

Step-by-Step Workflow

-

Setup:

-

Dissolve 2.0 g (12.2 mmol) of S-Propyl-L-Cysteine in 15 mL of 2M NaOH .

-

Cool to 0°C.

-

-

Acetylation:

-

Add 2 mL of Acetic Anhydride dropwise while simultaneously adding 2M NaOH to maintain pH > 8.

-

Why? If the pH drops below 7, the amine becomes protonated (

) and will not react. If the pH is too high (>12), the acetic anhydride hydrolyzes too rapidly. -

Stir for 1 hour at 0°C, then 1 hour at room temperature.

-

-

Isolation:

-

Acidify the solution to pH ~2 using concentrated HCl.

-

Extract the product into Ethyl Acetate (3 x 20 mL) .

-

Dry the organic layer over anhydrous

and evaporate to dryness. -

Recrystallize from Ethyl Acetate/Hexane.

-

Analytical Validation & Data Summary

To ensure the trustworthiness of the synthesized compounds, the following analytical markers must be verified.

Comparison of Physicochemical Properties[4]

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Key 1H NMR Signals (D2O/DMSO) |

| S-Propyl-L-Cysteine | 163.24 | 215-218 (dec) | ||

| SPC Sulfoxide | 179.24 | 164-166 (dec) | ||

| N-Acetyl-SPC | 205.28 | 108-110 |

Self-Validating Checks (Troubleshooting)

-

Disulfide Contamination: If the product of Protocol A is insoluble in acid or shows a mass peak at ~240 Da, oxidation to cystine occurred. Remedy: Increase

sparging rigor or add a reducing agent (e.g., -

O-Alkylation: If yield is low and NMR shows extra ethoxy signals, the pH was likely too high (>12), promoting reaction with the solvent (ethanol) or carboxylate alkylation. Remedy: strictly control pH between 10-11.

Biological Context & Pathway Visualization

Understanding the metabolic fate of these derivatives is crucial for drug development applications.

Figure 2: The Mercapturic Acid Pathway showing the biological formation of NAC-SPC from propyl halides.

References

-

Stoll, A., & Seebeck, E. (1951). Chemical investigations on Allium sativum L. Advances in Enzymology, 11, 377-400.

-

Carson, J. F., & Boggs, L. E. (1966). The synthesis and base-catalyzed cyclization of S-alkenyl-L-cysteine sulfoxides. Journal of Organic Chemistry, 31(9), 2862–2867.

-

Parry, R. J., et al. (1994). Biosynthesis of S-(trans-1-propenyl)-L-cysteine sulfoxide (isoalliin) in onion.[4][5][6] Journal of the American Chemical Society, 116(21), 9779-9780.

-

Uchida, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-L-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for 1-Bromopropane. U.S. Department of Health and Human Services.

Sources

- 1. researchgate.net [researchgate.net]

- 2. S-alk(en)ylmercaptocysteine: chemical synthesis, biological activities, and redox-related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

Biological Significance of S-Propylcysteine Compounds: From Chemical Architecture to Therapeutic Application

Topic: Biological Significance of S-Propylcysteine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The organosulfur landscape of Allium species has long been dominated by the study of unstable thiosulfinates like allicin. However, the focus of modern pharmacological research has shifted toward stable, water-soluble cysteine derivatives formed during aging and processing. Among these, S-propylcysteine (SPC) and its unsaturated analog S-1-propenylcysteine (S1PC) represent a critical class of bioactive compounds.

Unlike their volatile counterparts, SPC compounds exhibit high oral bioavailability (>85%), thermal stability, and specific molecular targeting capabilities—ranging from AMPK activation in endothelial cells to the targeted degradation of MyD88 in inflammatory pathways. This guide provides a technical deep-dive into the chemistry, pharmacokinetics, and mechanistic signaling of S-propylcysteine compounds, offering reproducible protocols for their extraction and study.

Chemical Architecture & Biosynthesis

The S-Propyl Family

The biological efficacy of S-propyl compounds is dictated by the saturation level of the carbon chain attached to the cysteine sulfur atom.

| Compound | Abbr. | Structure | Key Characteristic |

| S-Propylcysteine | SPC | Saturated propyl group | Lipid metabolism modulator; synthetic comparator. |

| S-1-Propenylcysteine | S1PC | Unsaturated (C=C) | Major bioactive in Aged Garlic Extract (AGE); antihypertensive; immunomodulator.[1][2] |

| S-Allylcysteine | SAC | Allyl group (isomer of S1PC) | Standard reference for antioxidant activity; Nrf2 activator. |

| S-Propargylcysteine | SPRC | Alkyne group (Triple bond) | Synthetic analog; potent H₂S donor for cardioprotection.[3] |

Biosynthesis and Aging Transformation

In fresh Allium plants (garlic, onion), these compounds exist primarily as

Critical Insight: While SAC is often cited as the primary marker of aged garlic, S1PC accumulates to similar levels (approx.[1][2] 0.3–1.5 mg/g dry weight) and shares the stereoisomeric formula

Figure 1: Biosynthetic transformation of precursors into bioactive S1PC during the aging process.[4][5]

Pharmacokinetics (ADME)

Unlike allicin, which degrades in blood within minutes, S-propyl compounds exhibit excellent pharmacokinetic profiles, making them viable drug candidates.

-

Absorption: Rapidly absorbed via the intestinal amino acid transporters (likely LAT1 or LAT2).

-

Distribution: Widely distributed in plasma, liver, and kidney.

-

Metabolism: Primarily undergoes N-acetylation in the liver to form N-acetyl-S-propylcysteine . Unlike S-allylmercaptocysteine (SAMC), S1PC does not rapidly bind to hemoglobin or form mixed disulfides, preserving its bioavailability.

-

Excretion: Eliminated via urine with a half-life (

) of approximately 2–3 hours.

Mechanisms of Action

The therapeutic value of S-propylcysteine compounds stems from two distinct signaling pathways: AMPK-mediated Vasodilation and MyD88-dependent Anti-inflammation .

Cardiovascular: The AMPK/eNOS Axis

S1PC acts as a physiological activator of AMP-activated protein kinase (AMPK).

-

Stimulation: S1PC induces phosphorylation of AMPK at Thr172.

-

Transduction: Activated AMPK phosphorylates endothelial Nitric Oxide Synthase (eNOS) at Ser1177.

-

Effect: Increased production of Nitric Oxide (NO) leads to vasodilation and reduction in systolic blood pressure (SBP).

Immunology: The MyD88 Degradation Pathway

A unique mechanism of S1PC is its ability to dampen Toll-like Receptor (TLR) signaling without blocking the receptor itself.

-

Interaction: S1PC interacts with MyD88 (Myeloid differentiation primary response 88), a critical adaptor protein for TLR4.

-

Destabilization: This interaction induces structural denaturation of MyD88.

-

Clearance: The denatured MyD88 is tagged for degradation via the aggresome-autophagy pathway , effectively "silencing" the downstream inflammatory cytokine storm (IL-6, TNF-

).

Figure 2: Dual mechanistic action of S1PC on cardiovascular tone (left) and inflammatory signaling (right).

Experimental Methodologies

Protocol: Extraction and HPLC Quantification

This protocol ensures the separation of S1PC from its stereoisomer SAC using sulfur-specific detection.

Reagents:

-

Aged Garlic Extract (AGE) or synthetic standard.[2]

-

Mobile Phase: 50 mM Phosphate buffer (pH 3.0).

-

Post-column Reagent: 0.2 mM Hexaiodoplatinate (

) in 0.1 M phosphoric acid.

Workflow:

-

Sample Prep: Centrifuge sample at 12,000

g for 10 min. Filter supernatant through a 0.45 -

Chromatography:

-

Column: C18 Reverse Phase (e.g., ODS-3, 4.6

250 mm). -

Flow Rate: 0.8 mL/min.[8]

-

Temperature: 40°C.

-

-

Detection (Post-Column Derivatization):

-

Mix eluent with Hexaiodoplatinate reagent inline.

-

Measure absorbance at 500 nm .

-

Note: Sulfur compounds reduce the iodoplatinate complex, causing a decrease in absorbance (negative peaks) or color change, allowing specific detection over non-sulfur amino acids.

-

Protocol: In Vitro Bioactivity (MyD88 Degradation)

To validate the biological activity of S-propyl compounds in a cellular model.

-

Cell Culture: Culture RAW264.7 murine macrophages in DMEM + 10% FBS.

-

Treatment:

-

Seed cells at

cells/well. -

Treat with S1PC (0.1 – 1.0 mM) for 24 hours.

-

Control: Treat with Vehicle (PBS) and Positive Control (LPS 1

g/mL) to induce MyD88.

-

-

Lysis & Blotting:

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Perform Western Blot using anti-MyD88 antibody.

-

-

Validation:

-

Observe dose-dependent reduction in MyD88 protein levels in S1PC-treated cells compared to LPS-only control.

-

Confirm cell viability (MTT assay) to ensure reduction is not due to cytotoxicity.

-

Therapeutic Applications & Future Outlook

| Indication | Mechanism | Status |

| Hypertension | eNOS activation; NO bioavailability. | Preclinical (SHR Rats); Clinical (Dietary Supp.) |

| Autoimmune Disease | MyD88 degradation; suppression of IL-6. | Preclinical |

| Metabolic Syndrome | Inhibition of HMGCR (Cholesterol synthesis).[9] | Preclinical |

| Ischemic Injury | H₂S donation (Synthetic SPRC analog). | Drug Development (Phase I/II for analogs) |

Future Outlook:

The field is moving toward synthetic optimization . While natural S1PC is effective, the synthetic analog S-propargylcysteine (SPRC) has shown superior cardioprotection in ischemic models due to its ability to release Hydrogen Sulfide (

References

-

Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. Springer. Available at: [Link]

-

Anti-inflammatory action of cysteine derivative S-1-propenylcysteine by inducing MyD88 degradation. Scientific Reports (Nature). Available at: [Link]

-

S-1-Propenylcysteine, a sulfur compound in aged garlic extract, alleviates cold-induced reduction in peripheral blood flow. Experimental and Therapeutic Medicine. Available at: [Link]

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules. Available at: [Link][2][6]

-

Role of Allyl Group in the Hydroxyl and Peroxyl Radical Scavenging Activity of S-Allylcysteine. The Journal of Physical Chemistry B. Available at: [Link]

Sources

- 1. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20090036534A1 - Method Of Synthesizing S-Allyl-Cysteine Analogues And Their Therapeutic Application In Treating Myocardial Infarction - Google Patents [patents.google.com]

- 4. S-Propylcysteine | C6H13NO2S | CID 101975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of S-1-propenyl-L-cysteine as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of sulfur-containing compounds in aged garlic extract: S-Allylcysteine, S-1-propenylcysteine, S-methylcysteine, S-allylmercaptocysteine and others (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Setting Up a “Green” Extraction Protocol for Bioactive Compounds in Buckwheat Husk [mdpi.com]

- 9. Frontiers | Roles and mechanisms of garlic and its extracts on atherosclerosis: A review [frontiersin.org]

N-(Tert-Butoxycarbonyl)-S-Propyl-L-Cysteine: Technical Specifications & Synthetic Utility

Topic: N-(Tert-butoxycarbonyl)-S-propyl-L-cysteine: Technical Specifications & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

N-(Tert-butoxycarbonyl)-S-propyl-L-cysteine (Boc-Cys(Pr)-OH) is a specialized non-canonical amino acid derivative used primarily as a building block in peptidomimetic drug design. By capping the reactive thiol of cysteine with a propyl group, this molecule eliminates the possibility of disulfide bond formation, locking the residue into a hydrophobic state. This modification is critical for probing steric constraints within receptor binding pockets and enhancing the metabolic stability of peptide therapeutics against oxidative degradation.

This guide provides the definitive physicochemical profile, synthesis protocols, and application strategies for integrating Boc-Cys(Pr)-OH into Solid Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Datasheet

The following data represents the theoretical and calculated properties for high-purity research-grade material.

| Property | Specification | Notes |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid | |

| Common Name | Boc-S-propyl-L-cysteine | Abbreviated as Boc-Cys(Pr)-OH |

| Molecular Formula | C₁₁H₂₁NO₄S | |

| Molecular Weight | 263.35 g/mol | Calculated based on standard atomic weights. |

| CAS Number | Not widely listed | Often prepared in situ from Boc-Cys-OH (CAS 20887-95-0). |

| Physical State | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents (DCM, DMF, MeOH) | Poorly soluble in water due to lipophilic side chain. |

| pKa (COOH) | ~3.8 | Typical for N-protected alpha-amino acids. |

| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture. |

Synthetic Logic & Mechanism

3.1 Why S-Propyl? (The "Goldilocks" Probe)

In Structure-Activity Relationship (SAR) studies, the S-propyl moiety serves as a specific probe for hydrophobic pockets.

-

Vs. S-Methyl: The propyl chain adds significant steric bulk and lipophilicity without the rigidity of aromatic groups (like S-benzyl).

-

Vs. S-Allyl: S-propyl is the saturated analog of S-allylcysteine (a garlic metabolite). It lacks the pi-electron density of the allyl group, allowing researchers to differentiate between hydrophobic effects and pi-cation interactions in the binding site.

-

Metabolic Stability: Unlike free cysteine, S-propylcysteine cannot undergo oxidation to form cystine dimers, preventing aggregation and increasing the plasma half-life of the resulting peptide.

3.2 Synthesis Pathway

Commercially available Boc-Cys-OH is alkylated at the sulfur atom using propyl iodide or propyl bromide under basic conditions. The reaction must be controlled to prevent racemization at the alpha-carbon.

Figure 1: Synthesis of Boc-Cys(Pr)-OH via nucleophilic substitution.

Experimental Protocols

4.1 Preparation of Boc-Cys(Pr)-OH (In-House Synthesis)

Note: This protocol utilizes a "one-pot" alkylation strategy adapted for N-protected cysteines.

Materials:

-

Boc-L-Cysteine (Boc-Cys-OH)[1]

-

1-Bromopropane or 1-Iodopropane

-

Sodium Hydride (NaH) or mild base (Cs2CO3)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Boc-Cys-OH in 20 mL of anhydrous DMF under nitrogen atmosphere.

-

Deprotonation: Cool to 0°C. Carefully add 2.1 equivalents of NaH (60% dispersion in oil). Caution: Hydrogen gas evolution. Stir for 30 minutes to generate the thiolate/carboxylate dianion.

-

Alkylation: Add 1.1 equivalents of 1-Bromopropane dropwise. The extra equivalent of base ensures the carboxylate remains deprotonated, but the sulfur is the more nucleophilic center for alkylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

-

Workup: Quench with water. Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Recrystallize from EtOAc/Hexane to obtain pure Boc-Cys(Pr)-OH.

4.2 Integration into Solid Phase Peptide Synthesis (SPPS)

Boc-Cys(Pr)-OH is compatible with standard Boc/Benzyl SPPS strategies.

-

Coupling Reagents: HBTU/DIEA or DIC/HOBt are effective.

-

Deprotonation: The Boc group is removed with TFA (Trifluoroacetic acid).

-

Cleavage: The S-propyl bond is stable to HF (Hydrogen Fluoride) cleavage conditions typically used in Boc chemistry, unlike S-trityl or S-tBu groups which might be labile or require specific scavengers.

Figure 2: SPPS cycle for incorporating Boc-Cys(Pr)-OH. The S-propyl group remains intact throughout the cycle.

Quality Control & Characterization

To ensure the integrity of the synthesized peptide or building block, the following QC parameters are mandatory:

-

High-Resolution Mass Spectrometry (HRMS):

-

Expected [M+H]+: 264.13 (approx).

-

Check for: Disulfide dimers (mass ~440) which indicate failed alkylation or oxidation of starting material.

-

-

1H-NMR (DMSO-d6):

-

Look for the propyl triplet (methyl group) at ~0.9 ppm.

-

Look for the Boc singlet (9 protons) at ~1.4 ppm.

-

Absence of SH stretch in IR or thiol proton in NMR confirms complete alkylation.

-

-

Chiral HPLC:

-

Essential to verify that the alkylation conditions (especially if using strong base like NaH) did not racemize the Alpha-carbon. Expect >98% L-isomer.[2]

-

References

-

Synthesis of S-alkyl Cysteines: Procopio, A., et al. (2018). "A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines." ResearchGate.

-

S-Propylcysteine in Nature: Ushijima, M., et al. (2017). "Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract." Molecules, 22(4).

-

Peptide Synthesis Reagents: Sigma-Aldrich Technical Bulletin for Boc-Cys-OH derivatives.

-

Medicinal Chemistry Applications: Wen, Y., et al. (2015). "The Pharmacological Effects of S-Propargyl-Cysteine." Springer.

Sources

An In-depth Technical Guide to N-(Tert-butoxycarbonyl)-S-propylcysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Tert-butoxycarbonyl)-S-propylcysteine is a pivotal derivative of the amino acid cysteine, engineered for enhanced utility in peptide synthesis and drug discovery. The strategic addition of a tert-butoxycarbonyl (Boc) group to the amine terminus and a propyl group to the sulfur atom of the thiol side chain confers specific chemical properties that are highly advantageous for controlled, stepwise peptide assembly. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical considerations for its effective use in research and development.

The Chemical Abstracts Service (CAS) number for N-(Tert-butoxycarbonyl)-S-propyl-L-cysteine is reported by some suppliers as 1290053-35-8 . However, researchers should note that this particular derivative is not as widely documented in major chemical databases as other S-alkylated cysteine analogues. For context, the CAS number for the parent compound, N-tert-butyloxycarbonylcysteine (with a free thiol group), is 20887-95-0[1].

Core Principles: The Role of Protecting Groups

The utility of N-(Tert-butoxycarbonyl)-S-propylcysteine in chemical synthesis is fundamentally reliant on the strategic use of protecting groups. In peptide synthesis, the presence of multiple reactive functional groups necessitates a protection strategy to ensure the formation of the desired peptide bonds and prevent unwanted side reactions[].

-

The Boc Group (N-terminal Protection): The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids[3]. Its role is to prevent the amine from participating in undesired reactions during peptide coupling. The Boc group is stable under a range of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of the next amino acid in the peptide chain[3].

-

The S-Propyl Group (Thiol Protection): The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfide bridges. While disulfide bonds are crucial for the structure of many proteins, their uncontrolled formation during synthesis is undesirable. The S-propyl group serves as a stable, permanent protecting group for the thiol, preventing these side reactions. Unlike many other S-protecting groups, the S-propyl group is generally stable to the acidic conditions used for Boc deprotection and often requires strong acidolysis for removal, making it suitable for applications where a stable thiol protection is needed throughout the synthesis.

Synthesis and Purification of N-(Tert-butoxycarbonyl)-S-propylcysteine

The synthesis of N-(Tert-butoxycarbonyl)-S-propylcysteine is typically achieved through a two-step process starting from L-cysteine. A convenient one-pot method for the synthesis of N-Boc protected S-alkylcysteines has been described, highlighting its utility as an intermediate for various applications[4].

Step 1: N-terminal Protection

The first step involves the protection of the amino group of L-cysteine with a tert-butoxycarbonyl (Boc) group. This is commonly achieved by reacting L-cysteine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Step 2: S-alkylation

Following the N-protection, the thiol group of N-Boc-L-cysteine is alkylated with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base deprotonates the thiol, forming a thiolate anion, which then acts as a nucleophile to displace the halide from the propyl halide.

Caption: General workflow for the synthesis of N-(Tert-butoxycarbonyl)-S-propylcysteine.

Purification

After the reaction is complete, the crude product is typically purified using techniques such as extraction and column chromatography to remove unreacted starting materials and byproducts. The final product's purity is assessed using methods like High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Analytical Data

The physicochemical properties of N-(Tert-butoxycarbonyl)-S-propylcysteine are crucial for its handling, storage, and application in synthesis. While specific experimental data for this exact derivative is not widely published, we can infer its properties based on its constituent parts and data from similar compounds.

| Property | Predicted/Typical Value | Notes |

| Molecular Formula | C11H21NO4S | |

| Molecular Weight | 263.36 g/mol | |

| Appearance | White to off-white solid | Typical for Boc-protected amino acids. |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, alcohols). | The Boc and propyl groups increase its lipophilicity compared to unprotected cysteine. |

| Melting Point | Varies | Highly dependent on purity and crystalline form. |

| Optical Rotation | Varies | Specific rotation will depend on the enantiomeric purity (L- or D-form). |

Analytical Characterization

-

HPLC: Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The spectra will show characteristic peaks for the tert-butyl group of the Boc protector, the propyl group attached to the sulfur, and the cysteine backbone.

-

Mass Spectrometry: Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose.

Applications in Peptide Synthesis and Drug Development

The primary application of N-(Tert-butoxycarbonyl)-S-propylcysteine is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Boc/Bzl (benzyl) protection strategy is a well-established method[5]. N-(Tert-butoxycarbonyl)-S-propylcysteine fits well within this strategy. The synthesis proceeds as follows:

-

The C-terminal amino acid is attached to a solid support (resin).

-

The Boc protecting group of the resin-bound amino acid is removed with an acid (e.g., TFA).

-

The next Boc-protected amino acid, in this case, N-(Tert-butoxycarbonyl)-S-propylcysteine, is activated with a coupling reagent and added to the deprotected amine on the resin.

-

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

-

Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF). The stable S-propyl group may require these harsh cleavage conditions for removal.

Caption: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected amino acid.

Advantages in Drug Development

-

Metabolic Stability: The S-propyl group can enhance the metabolic stability of a peptide drug by protecting the cysteine residue from enzymatic degradation or reaction with endogenous thiols.

-

Structural Modification: The incorporation of S-propylcysteine can introduce subtle changes to the peptide's conformation and lipophilicity, which can be used to fine-tune its biological activity, receptor binding affinity, and pharmacokinetic properties.

-

Peptidomimetics: N-(Tert-butoxycarbonyl)-S-propylcysteine can be a precursor for the synthesis of peptidomimetics, where the natural peptide structure is modified to improve its drug-like properties.

Conclusion

N-(Tert-butoxycarbonyl)-S-propylcysteine is a valuable, albeit specialized, building block for chemical and pharmaceutical research. Its dual-protection system allows for the controlled incorporation of a stably S-alkylated cysteine residue into peptide chains. This enables the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, handling, and reactivity is essential for its successful application in the development of new therapeutics. Researchers are advised to verify the CAS number and purity of the compound from their specific supplier before use.

References

- BLDpharm. (n.d.). N-(tert-Butoxycarbonyl)-S-propyl-L-cysteine. Retrieved from a URL that may be similar to provided search results.

-

PubChem. (n.d.). N-tert-butyloxycarbonylcysteine. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Procopio, A., et al. (2006). A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. ChemInform.[4]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link][3]

-

BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. Retrieved from a URL that may be similar to provided search results.[]

-

Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.[5]

Sources

An In-Depth Technical Guide: Solubility of Boc-S-propyl-L-cysteine in Organic Solvents

[1]

Executive Summary

Boc-S-propyl-L-cysteine (N-(tert-Butoxycarbonyl)-S-propyl-L-cysteine) is a specialized amino acid derivative used in peptide synthesis to introduce hydrophobic modifications or to probe steric interactions within a peptide binding pocket.[1] Unlike the more common S-benzyl (Boc-Cys(Bn)-OH) or S-trityl (Boc-Cys(Trt)-OH) derivatives, the S-propyl variant offers a linear, aliphatic side chain that is stable to standard acidolysis conditions used for Boc removal (e.g., TFA/DCM), but lacks the bulky aromaticity of benzyl or trityl groups.[1]

This guide provides a technical analysis of its solubility profile, critical for optimizing Solid Phase Peptide Synthesis (SPPS) coupling cycles and purification workflows. The data presented synthesizes structure-activity relationships (SAR) with standard handling protocols for lipophilic Boc-amino acids.[1]

Physicochemical Profile & Structural Analysis

To predict and manipulate the solubility of Boc-S-propyl-L-cysteine, one must understand the competing forces within its structure.[1]

-

Lipophilic Domains: The tert-butyl carbamate (Boc) group and the S-propyl side chain contribute significant hydrophobicity.[1] The propyl group (

) increases the -

Polar Domains: The free carboxylic acid (

) and the carbamate nitrogen (

| Property | Description | Impact on Solubility |

| Molecular Formula | Moderate molecular weight facilitates dissolution in small molecule solvents.[1] | |

| Side Chain | S-Propyl (Linear Aliphatic) | Enhances solubility in DCM, EtOAc, and THF compared to free Cysteine.[1] |

| Protecting Group | Boc (Acid Labile) | Drastically reduces water solubility; increases solubility in DCM and DMF.[1] |

| Physical State | White powder or viscous oil | Low melting point derivatives often require specific solvents to avoid "oiling out" during crystallization.[1] |

Solubility Profile in Organic Solvents[1][2][3][4][5]

The following table categorizes solvents based on their utility in handling Boc-S-propyl-L-cysteine. Data is derived from standard solubility trends for N-Boc-S-alkyl-cysteines.[1]

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Primary Application |

| Polar Aprotic | DMF (Dimethylformamide) | High | > 200 mg/mL | SPPS Coupling, Stock Solutions |

| NMP (N-methyl-2-pyrrolidone) | High | > 200 mg/mL | SPPS (Reduced aggregation) | |

| DMSO (Dimethyl sulfoxide) | High | > 250 mg/mL | Analysis (NMR), Cryopreservation | |

| Chlorinated | DCM (Dichloromethane) | High | > 150 mg/mL | Standard Boc Synthesis Solvent |

| Chloroform | High | > 100 mg/mL | Extraction, Analysis | |

| Esters | EtOAc (Ethyl Acetate) | Moderate/High | 50–100 mg/mL | Liquid-Liquid Extraction (Workup) |

| Alcohols | Methanol / Ethanol | Moderate | 20–50 mg/mL | Transfer, not recommended for coupling |

| Ethers | THF (Tetrahydrofuran) | Moderate | 30–80 mg/mL | Alternative coupling solvent |

| Diethyl Ether | Low | < 5 mg/mL | Precipitation (Anti-solvent) | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | < 1 mg/mL | Precipitation (Anti-solvent) |

| Aqueous | Water (pH < 7) | Insoluble | < 0.1 mg/mL | Wash phase |

| Water (pH > 8) | Soluble | Variable | Forms Carboxylate Salt (Saponification risk) |

Critical Insight: Unlike S-Trityl cysteine, which is extremely bulky and hydrophobic, the S-propyl derivative is small enough to maintain reasonable solubility in alcohols, but sufficiently lipophilic to be extracted efficiently into Ethyl Acetate from an acidic aqueous phase [1, 2].

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

Figure 1: Solvent selection logic for coupling versus purification workflows.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate the exact solubility limit for your specific batch and temperature conditions.[1]

Reagents: Boc-S-propyl-L-cysteine, Target Solvent (HPLC Grade), 0.22 µm PTFE Syringe Filter.[1]

-

Preparation: Weigh approximately 100 mg of Boc-S-propyl-L-cysteine into a tared 2 mL HPLC vial.

-

Saturation: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, add more solid until a visible suspension remains (saturation point).

-

Agitation: Place the vial in a shaker at 25°C for 2 hours to ensure equilibrium.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial.

-

Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.[1]

-

Calculation: Weigh the residue.

Protocol B: Dissolution for SPPS Coupling

Standard operating procedure for preparing a 0.2 M coupling solution.

-

Calculation: Calculate the required mass for a 0.2 M solution.

-

Example: For 5 mL of 0.2 M solution:

.[1]

-

-

Solvent Choice:

-

Dissolution: Add the solvent to the powder.[1] Vortex immediately.

-

Note: If the solution appears cloudy, add a minimal amount of DMF (if using DCM) to aid solubility.

-

-

Activation: Add coupling reagents (e.g., DCC/HOBt or DIC) directly to this solution immediately prior to adding to the resin.[1]

Stability and Troubleshooting

"Oiling Out" During Purification

Boc-S-propyl-L-cysteine, like many aliphatic cysteine derivatives, may form a viscous oil rather than a crystal lattice during precipitation.[1]

-

Cause: Rapid addition of anti-solvent (Hexane) or high concentration.[1]

-

Remedy:

Chemical Stability in Solution[1]

-

Oxidation: The sulfur atom in the propyl side chain is a thioether.[1] While less reactive than a free thiol, it can slowly oxidize to the sulfoxide (

) or sulfone ( -

Recommendation: Prepare solutions fresh. If storage is necessary, store in degassed DMF or DCM under Argon at -20°C.

References

-

Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] Link[1]

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4][5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

-

Kocsis, L., et al. (2015).[1] "Purification of S-Propargyl-Cysteine." ResearchGate Discussions. Link

-

Sigma-Aldrich. (n.d.).[1] "Boc-Cys(OH) derivatives and solubility data." Technical Support Library. Link

Sources

- 1. Npc275492 | C6H13NO2S | CID 125198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-L-Cys(tBu)-OH | CAS 56976-06-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Boc-L-Cysteine-(4-Mbzl), 25 g, CAS No. 61925-77-7 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

Commercial Availability & Technical Synthesis Guide: N-(Tert-butoxycarbonyl)-S-propylcysteine

[1][2]

Executive Summary

N-(Tert-butoxycarbonyl)-S-propylcysteine (Boc-Cys(Pr)-OH) is a non-canonical amino acid derivative characterized by a propyl thioether side chain.[1][2] Unlike standard protected cysteines (e.g., Boc-Cys(Trt)-OH) used in routine Solid Phase Peptide Synthesis (SPPS), the S-propyl variant is a niche reagent .[1][2]

Current Commercial Status:

-

Direct Catalog Availability: Low .[1][2] Major catalog suppliers (Sigma-Aldrich, Fisher, Merck) rarely stock this specific derivative as an off-the-shelf item.[1][2]

-

Primary Sourcing Route: Custom Synthesis or In-House Preparation .[1][2]

-

Key Application: Structure-Activity Relationship (SAR) studies probing hydrophobic pockets in receptor-ligand interactions, and as a synthetic standard for garlic-derived sulfur metabolites (e.g., S-propylcysteine).[1][2]

Chemical Profile & Specifications

Before sourcing or synthesizing, researchers must define the target specifications to ensure compatibility with downstream applications (e.g., SPPS or biological assays).[1]

| Feature | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-S-propyl-L-cysteine |

| Abbreviation | Boc-Cys(Pr)-OH |

| Molecular Formula | C₁₁H₂₁NO₄S |

| Molecular Weight | ~263.35 g/mol |

| Parent Compound | S-Propyl-L-cysteine (CAS: 33783-81-2) |

| Solubility | Soluble in organic solvents (DCM, DMF, MeOH); limited water solubility.[1][2][3] |

| Stability | Stable under standard storage (4°C); S-alkyl bond is stable to TFA (unlike Trityl).[1][2] |

Procurement Strategy: The "Make vs. Buy" Decision

Since this compound is not a commodity chemical, researchers face a binary choice: outsource to a custom synthesis house or synthesize it in-house.

Sourcing Decision Matrix

Figure 1: Decision logic for sourcing Boc-Cys(Pr)-OH. Due to low catalog availability, in-house synthesis is often the fastest route for gram-scale needs.[1][2]

Recommended Suppliers for Custom Synthesis

If outsourcing, request quotes from vendors specializing in unnatural amino acids :

-

Bachem (Switzerland/USA) – High quality, GMP capability.[2]

-

Chem-Impex International (USA) – Strong catalog of non-canonical building blocks.[1][2]

-

Enamine (Ukraine/EU) – Extensive building block library; likely to have the S-propyl amine precursor.[1][2]

-

Boc Sciences (USA) – Specializes in fermentation and chemical synthesis of rare biochemicals.[1][2]

Technical Synthesis Protocol (In-House)

For researchers requiring immediate access, the synthesis of Boc-Cys(Pr)-OH is a straightforward, self-validating "one-pot" alkylation.[1][2] This protocol avoids the need for complex protecting group manipulations.[2]

Reaction Mechanism

The synthesis relies on the nucleophilic attack of the cysteine thiolate on a propyl halide (SN2 reaction).[1]

Pathway:

-

Starting Material: Boc-Cys-OH (Commercial, cheap) or L-Cysteine (followed by Boc protection).[1][2]

-

Alkylation: Treatment with 1-Bromopropane in alkaline solution.[1][2]

-

Purification: Acidification and extraction.[2]

Figure 2: One-pot alkylation pathway for generating the S-propyl derivative from commercially available Boc-Cys-OH.[1][2]

Step-by-Step Protocol

Based on standard alkylation methodologies for cysteine derivatives [1, 3].

Materials:

Procedure:

-

Dissolution: Dissolve 10 mmol of Boc-L-Cysteine in 20 mL of ethanol/water (1:1 v/v).

-

Deprotonation: Add 22 mmol of 2M NaOH under nitrogen atmosphere. Stir for 15 min at 0°C to generate the thiolate dianion.

-

Alkylation: Dropwise add 12 mmol of 1-Bromopropane. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Work-up: Evaporate ethanol in vacuo. Acidify the remaining aqueous phase to pH 2–3 using 1M HCl.[2]

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if necessary.

Yield Expectation: 85–95%.

Applications in Drug Development

Why use Boc-S-propylcysteine ? It serves as a critical probe in medicinal chemistry.[1][2]

Probing Hydrophobic Pockets (SAR)

In peptide drug design, replacing a native Cysteine (reactive, prone to oxidation) with S-Propylcysteine creates a stable, hydrophobic isostere .[1]

-

Steric Probe: The propyl group tests the spatial tolerance of a receptor's binding pocket, larger than a methyl (S-Me) but smaller than a benzyl (S-Bzl) group.[1][2]

-

Redox Stability: Unlike native cysteine, the S-propyl ether cannot form disulfide bonds, preventing unwanted dimerization of the peptide therapeutic [4].

Metabolite Standards

S-propylcysteine is a known metabolite found in garlic (Allium sativum) and has been studied for cardioprotective effects [2].[1][2] The Boc-protected form is the requisite building block to synthesize peptide-drug conjugates (PDCs) or prodrugs that release this active metabolite upon enzymatic cleavage.[1][2]

Orthogonal Protection Strategies

In complex peptide synthesis, S-alkyl groups (like propyl) are stable to standard TFA cleavage conditions used to remove Boc groups.[1][2]

-

Utility: Allows the synthesis of peptides where the sulfur is permanently blocked, distinguishing it from other cysteines intended for later disulfide cyclization.

References

-

Procopio, A. et al. (2018).[1][2] "A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines." ResearchGate.[1][2]

-

Wen, Y. et al. (2015).[2] "The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound." PubMed.[1][2][4]

-

Huang, H. & Carey, R. I.[2] (1998).[1][2] "Preparations of Boc-Cys(S-Pyr)-OH... and their applications." Journal of Peptide Research.[2][5]

-

Bachem. (2021). "Cysteine Derivatives and Thiol Protection in SPPS." Bachem Technical Guides.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Boc-S-propyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for N-tert-butoxycarbonyl-S-propyl-L-cysteine (Boc-S-propyl-L-cysteine). As a crucial building block in peptide synthesis and drug discovery, understanding its stability profile is paramount for ensuring the integrity of research outcomes and the quality of synthesized molecules.

Introduction: Chemical Profile of Boc-S-propyl-L-cysteine

Boc-S-propyl-L-cysteine is a derivative of the natural amino acid L-cysteine, featuring two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a propyl group attached to the sulfur atom, forming a thioether linkage. These modifications are critical for its application in solid-phase peptide synthesis (SPPS) and other organic syntheses.[][2]

The Boc group provides acid-labile protection, which is stable under neutral or basic conditions, allowing for selective deprotection during peptide chain elongation.[][3] The S-propyl thioether is generally stable but represents a potential site for oxidation, a critical consideration for long-term storage and handling.

Caption: Chemical structure of Boc-S-propyl-L-cysteine.

Key Factors Influencing Stability and Degradation Pathways

The stability of Boc-S-propyl-L-cysteine is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. Understanding these factors is essential for preventing degradation and preserving the compound's purity.

Temperature

Elevated temperatures can accelerate degradation. While the Boc group itself is relatively heat-stable, thermal energy can promote oxidation of the thioether group, especially in the presence of oxygen. Thermal degradation of S-alkyl-L-cysteine derivatives can also lead to the formation of various volatile sulfur compounds.[4] For solid compounds, storage at reduced temperatures (-20°C to 4°C) is recommended to minimize thermal decomposition and maintain long-term stability.

pH and Hydrolytic Stability

The Boc protecting group is characterized by its lability under acidic conditions.[][5] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc group, liberating the free amine.[2][5] This is a desired reaction in peptide synthesis but an unwanted degradation pathway during storage. Therefore, the compound should be stored in a neutral environment, free from acidic contaminants. The Boc group is generally stable to basic conditions, making it compatible with orthogonal protection strategies (e.g., with Fmoc).[3]

Oxidative Degradation

The thioether (sulfide) linkage in the S-propyl side chain is susceptible to oxidation. This is the most significant degradation pathway under typical storage conditions if not properly controlled. Atmospheric oxygen or other oxidizing agents can convert the sulfide to a sulfoxide and subsequently to a sulfone.

This oxidative process is problematic for several reasons:

-

It changes the chemical identity and molecular weight of the amino acid derivative.

-

It alters the polarity of the side chain, which can affect peptide folding and biological activity.

-

The presence of these oxidized impurities complicates purification and can interfere with subsequent synthetic steps.

To mitigate oxidative degradation, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and to avoid contact with oxidizing agents.[6][7]

Caption: Primary degradation pathways for Boc-S-propyl-L-cysteine.

Light and Humidity

Exposure to UV light can generate free radicals, which may initiate or accelerate degradation, particularly oxidation.[8] Therefore, the compound should be stored in amber vials or other light-protective containers.[9]

As a hygroscopic solid, the compound can absorb moisture from the atmosphere.[6] The presence of water can facilitate hydrolytic and other degradation reactions. Storage in a desiccated environment is essential.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Boc-S-propyl-L-cysteine, the following storage and handling protocols are recommended. These conditions are designed to mitigate the risks outlined in the previous section.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C | Minimizes thermal degradation and slows oxidative processes. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thioether side chain.[6] |

| Light | Protect from light (Amber vial) | Avoids photolytic degradation.[9] |

| Humidity | Store in a desiccator | Prevents absorption of moisture which can facilitate hydrolysis.[6][7] |

| pH | Neutral Environment | Avoids acid-catalyzed cleavage of the Boc protecting group.[3][5] |

| Container | Tightly sealed container | Prevents exposure to air, moisture, and contaminants.[9][10] |

Handling Recommendations:

-

Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

-

Handle the compound in a controlled environment, preferably within a glove box or under a stream of inert gas.

-

Use clean, dry spatulas and glassware to avoid introducing contaminants.

-

For solutions, use anhydrous solvents and prepare them fresh for best results.

Experimental Protocol: Stability Assessment via Forced Degradation

A forced degradation study is a critical component of characterizing the stability of a drug substance or intermediate.[8] It helps identify potential degradation products and establish the stability-indicating power of analytical methods.[8]

Objective:

To identify the degradation products of Boc-S-propyl-L-cysteine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials:

-

Boc-S-propyl-L-cysteine

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a UV or PDA detector[]

-

C18 reverse-phase HPLC column

Methodology:

-

Sample Preparation: Prepare a stock solution of Boc-S-propyl-L-cysteine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve for analysis. Also, heat the stock solution at 60°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by reverse-phase HPLC.

-

A typical gradient method might be:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: Start with a low percentage of B, ramp up to a high percentage over 20-30 minutes.

-

Detection: Monitor at 210-220 nm.[12]

-

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify and quantify the degradation products (as a percentage of the total peak area).

-

Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products and confirm their structures (e.g., sulfoxide, sulfone, deprotected amine).[]

-

Caption: Workflow for a forced degradation stability study.

Conclusion

The chemical integrity of Boc-S-propyl-L-cysteine is contingent upon strict adherence to appropriate storage and handling protocols. The primary degradation pathways involve acid-catalyzed deprotection of the Boc group and oxidation of the S-propyl thioether side chain. By controlling temperature, atmosphere, light, and humidity, researchers can ensure the long-term stability and purity of this vital reagent, thereby safeguarding the reliability and success of their synthetic endeavors in drug development and chemical research.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

D'hooge, N., et al. (2013). Paralogous metabolism: S-alkyl-cysteine degradation in Bacillus subtilis. Environmental Microbiology, 16(7), 2255-2271. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

ResearchGate. (n.d.). The degradation pathway of cysteine (a), S‐alk(en)ylcysteine sulfoxide.... Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances, 8, 30374-30384. Retrieved from [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

-

ResearchGate. (2018). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). Retrieved from [Link]

-

BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Thermal degradation products of S-alkyl-L-cysteine occurring in the Allium species with D-glucose. | CiNii Research [cir.nii.ac.jp]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 12. bachem.com [bachem.com]

Technical Guide: Discovery, Chemistry, and Therapeutics of S-Propylcysteine Derivatives

Executive Summary